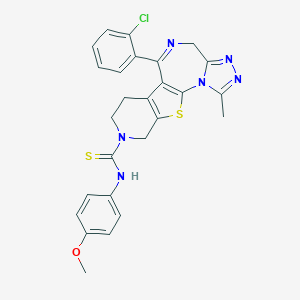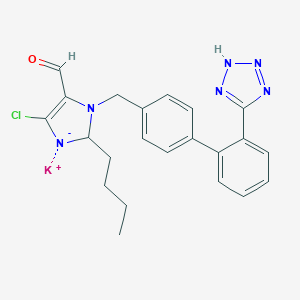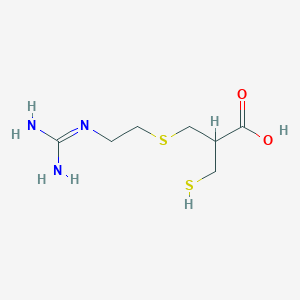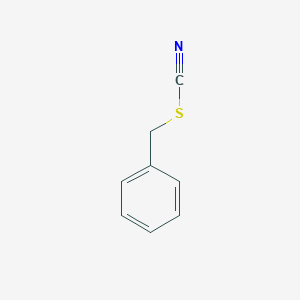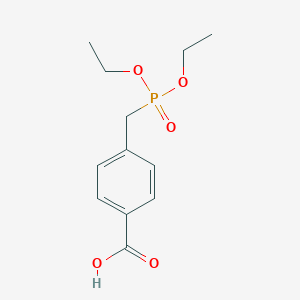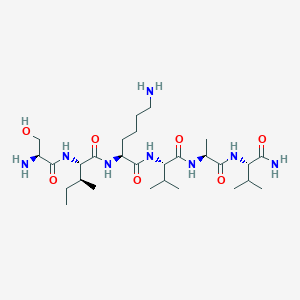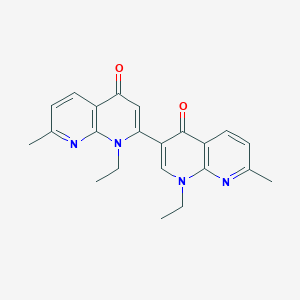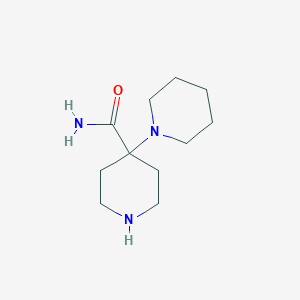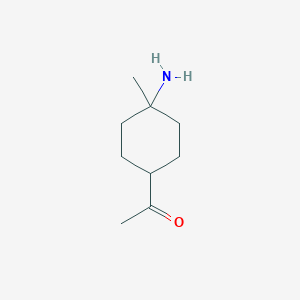
1-(4-Amino-4-methylcyclohexyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The use of psychoactive substances for medicinal and recreational purposes has been prevalent for centuries. The discovery of new compounds with psychoactive properties has led to the development of novel therapeutic agents and research tools. One such compound is 1-(4-Amino-4-methylcyclohexyl)ethanone, which has gained popularity among researchers due to its unique properties.
Mechanism Of Action
The exact mechanism of action of 1-(4-Amino-4-methylcyclohexyl)ethanone is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It also interacts with other serotonin receptors, such as 5-HT1A and 5-HT2C, which may contribute to its psychoactive effects.
Biochemical And Physiological Effects
The use of 1-(4-Amino-4-methylcyclohexyl)ethanone has been shown to produce a range of biochemical and physiological effects. It induces alterations in perception, mood, and thought processes, leading to a state of altered consciousness. It has also been shown to increase heart rate, blood pressure, and body temperature, which may pose a risk to individuals with underlying cardiovascular conditions.
Advantages And Limitations For Lab Experiments
The use of 1-(4-Amino-4-methylcyclohexyl)ethanone in laboratory experiments offers several advantages. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits potent psychedelic properties, allowing researchers to investigate its effects on various physiological and psychological processes.
However, the use of 1-(4-Amino-4-methylcyclohexyl)ethanone in laboratory experiments also has several limitations. Its psychoactive effects may pose a risk to researchers, and the lack of understanding of its long-term effects on the brain and body makes it difficult to assess its safety profile.
Future Directions
Despite the limitations, the use of 1-(4-Amino-4-methylcyclohexyl)ethanone in scientific research is likely to continue in the future. Further investigation into its mechanism of action and potential therapeutic applications may lead to the development of novel treatments for psychiatric disorders. Additionally, the use of 1-(4-Amino-4-methylcyclohexyl)ethanone in combination with other compounds may provide new insights into the underlying mechanisms of psychedelic experiences.
Conclusion
In conclusion, 1-(4-Amino-4-methylcyclohexyl)ethanone is a synthetic compound with potent psychedelic properties. Its use in scientific research has provided valuable insights into its pharmacological and physiological effects. Further investigation into its mechanism of action and potential therapeutic applications may lead to the development of novel treatments for psychiatric disorders. However, its use in laboratory experiments should be approached with caution due to its psychoactive effects and potential risks.
Synthesis Methods
The synthesis of 1-(4-Amino-4-methylcyclohexyl)ethanone involves the reaction of 4-AcO-DMT and cyclohexanone in the presence of a catalyst. The resulting product is then purified using various techniques such as chromatography and recrystallization. The synthesis method is relatively simple and can be carried out in a standard laboratory setup.
Scientific Research Applications
1-(4-Amino-4-methylcyclohexyl)ethanone has been used extensively in scientific research to investigate its pharmacological and physiological effects. It has been shown to exhibit potent psychedelic properties, similar to other compounds in the tryptamine class. Studies have also demonstrated its potential as a therapeutic agent for various psychiatric disorders, including depression and anxiety.
properties
CAS RN |
144647-21-2 |
|---|---|
Product Name |
1-(4-Amino-4-methylcyclohexyl)ethanone |
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(4-amino-4-methylcyclohexyl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-7(11)8-3-5-9(2,10)6-4-8/h8H,3-6,10H2,1-2H3 |
InChI Key |
QCBDMXFNZSFFQX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC(CC1)(C)N |
Canonical SMILES |
CC(=O)C1CCC(CC1)(C)N |
synonyms |
Ethanone, 1-(4-amino-4-methylcyclohexyl)-, cis- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



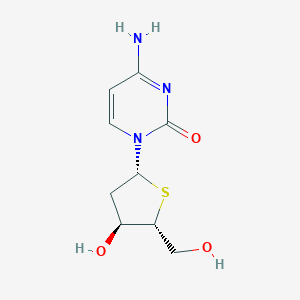
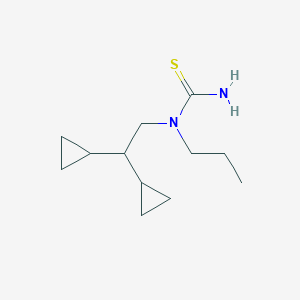
![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)
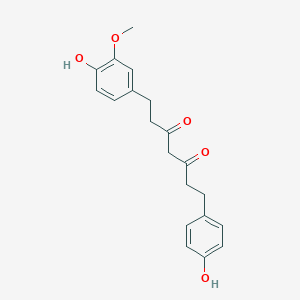
![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)](/img/structure/B142365.png)
